2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] is a complex organic compound known for its unique spiro structure.
Vorbereitungsmethoden
The synthesis of 2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] typically involves multiple steps:
Ullman Reaction: This step involves the coupling of brominated fluorene with a quinoline derivative.
Nucleophilic Addition Reaction: The intermediate product from the Ullman reaction undergoes nucleophilic addition.
Friedel–Crafts Cyclization: The final step involves cyclization through a Friedel–Crafts reaction, resulting in the formation of the spiro structure.
Analyse Chemischer Reaktionen
2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] has several scientific research applications:
Organic Electronics: It is used as a host material in OLEDs due to its thermally activated delayed fluorescence properties.
Photovoltaics: The compound is explored for use in organic solar cells.
Biological Imaging: Its fluorescent properties make it a candidate for use in biological imaging and diagnostics.
Wirkmechanismus
The mechanism of action of 2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] in OLEDs involves:
Exciton Formation: The compound facilitates the formation of excitons (electron-hole pairs) when subjected to electrical excitation.
Energy Transfer: It exhibits efficient resonance energy transfer, which is crucial for high-performance OLEDs.
Thermally Activated Delayed Fluorescence: The compound’s small singlet-triplet energy gap allows for efficient harvesting of triplet excitons, enhancing the device’s efficiency.
Vergleich Mit ähnlichen Verbindungen
2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] can be compared with other spiro compounds such as:
- Spiro[fluorene-9,9’-xanthene]
- Spiro[fluorene-9,9’-anthracene]
- Spiro[fluorene-9,9’-carbazole]
The uniqueness of 2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] lies in its specific spiro structure and the presence of the quinolino[3,2,1-kl]phenoxazine moiety, which imparts distinct electronic properties .
Eigenschaften
Molekularformel |
C31H18BrNO |
---|---|
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
2'-bromospiro[8-oxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene-14,9'-fluorene] |
InChI |
InChI=1S/C31H18BrNO/c32-19-16-17-21-20-8-1-2-9-22(20)31(25(21)18-19)23-10-3-4-12-26(23)33-27-13-5-6-14-28(27)34-29-15-7-11-24(31)30(29)33/h1-18H |
InChI-Schlüssel |
CTMKEWSAFRKFNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=C6C(=CC=C5)OC7=CC=CC=C7N6C8=CC=CC=C48)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.